2-[3-(Trifluoromethyl)phenyl]propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPVJBJDHJXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Chemistry of 2 3 Trifluoromethyl Phenyl Propanal
Nucleophilic Addition Reactions at the Carbonyl Center
The electron-deficient nature of the carbonyl carbon in 2-[3-(trifluoromethyl)phenyl]propanal makes it a prime target for a variety of nucleophiles. These reactions proceed through the formation of a tetrahedral intermediate, which can then be protonated to yield a range of valuable derivatives.
Stereoselective Formation of Secondary Alcohol Derivatives
The reduction of the aldehyde functionality in this compound to a primary alcohol, 2-[3-(trifluoromethyl)phenyl]propan-1-ol, can be achieved with high stereoselectivity using various chiral reducing agents. While specific studies on this exact molecule are not abundant in publicly available literature, the stereoselective reduction of analogous 2-arylpropanals is well-documented and provides a strong precedent for the expected reactivity.
Enzymatic reductions, in particular, offer a powerful method for achieving high enantiomeric excess (ee). Alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of 2-phenylpropanal (B145474), and it is anticipated that they would be similarly effective for its trifluoromethyl-substituted counterpart. For instance, a tandem hydroformylation and enzymatic dynamic kinetic resolution of styrene (B11656) has been shown to produce (S)-2-phenylpropanol with an enantiomeric ratio of 91:9. researchgate.net It is reasonable to expect that a similar enzymatic approach with this compound would yield the corresponding chiral alcohol with high stereoselectivity.
The table below illustrates the expected outcomes of stereoselective reduction of this compound based on analogous reactions with 2-phenylpropanal.
| Catalyst/Reagent | Expected Product | Stereoselectivity (ee) |
| Alcohol Dehydrogenase (ADH) | (S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol | Potentially >90% |
| Chiral Borane Reductants | (R)- or (S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol | Dependent on chiral ligand |
Development of Chiral Amine and Acetal (B89532) Derivatives
The synthesis of chiral amines from this compound can be achieved through asymmetric reductive amination. This transformation is of significant interest as chiral amines are crucial building blocks in the pharmaceutical industry. nih.gov While direct examples with this compound are scarce, the general methodology is well-established for similar aldehydes. sigmaaldrich.comresearchgate.net The process typically involves the in-situ formation of an imine, followed by its stereoselective reduction.
Chiral acetals can be prepared by the reaction of this compound with chiral diols. These reactions can exhibit diastereoselectivity, governed by the stereochemistry of the diol and the reaction conditions. nih.gov The formation of chiral acetals can be a useful strategy for protecting the aldehyde group or for introducing a new stereocenter into a molecule.
The following table provides a hypothetical overview of the synthesis of chiral amine and acetal derivatives from this compound.
| Reaction Type | Reagents | Expected Product |
| Asymmetric Reductive Amination | Amine source (e.g., ammonia), Chiral catalyst | Chiral 2-[3-(Trifluoromethyl)phenyl]propan-1-amine |
| Chiral Acetal Formation | Chiral Diol (e.g., (2R,3R)-2,3-Butanediol), Acid catalyst | Diastereomeric 2-(2-[3-(Trifluoromethyl)phenyl]propyl)-4,5-dimethyl-1,3-dioxolane |
Condensation Reactions and Heterocycle Formation
The aldehyde functionality of this compound allows it to participate in a variety of condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for the construction of larger, more complex molecular architectures, including various heterocyclic systems.
Mechanism and Scope of Aldehyde Condensations
The Knoevenagel condensation is a prominent reaction for this compound, involving its reaction with active methylene (B1212753) compounds in the presence of a basic catalyst. nih.gov The electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the aldehyde in this transformation. For example, the reaction with malononitrile (B47326) would proceed through the formation of a carbanion from malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration would yield the corresponding benzylidenemalononitrile (B1330407) derivative. researchgate.net
The following table outlines a representative Knoevenagel condensation reaction.
| Reactant | Catalyst | Product |
| Malononitrile | Piperidine | 2-(2-(3-(Trifluoromethyl)phenyl)propylidene)malononitrile |
Synthesis of N-Containing Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The Biginelli reaction, a one-pot multicomponent reaction, can be employed to synthesize dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgsci-hub.seresearchgate.netyoutube.com In this reaction, the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) are condensed under acidic conditions to form the heterocyclic ring. wikipedia.org
Another important reaction for heterocycle synthesis is the Hantzsch pyridine (B92270) synthesis. While the classical Hantzsch synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, modifications of this reaction could potentially utilize this compound to generate substituted pyridine derivatives.
The table below summarizes the expected products from these heterocyclic forming reactions.
| Reaction Name | Reagents | Heterocyclic Product |
| Biginelli Reaction | Ethyl acetoacetate, Urea, Acid catalyst | 4-(3-(Trifluoromethyl)phenyl)-5-methyl-6-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one |
| Hantzsch Pyridine Synthesis | 2 equiv. Ethyl acetoacetate, Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-(trifluoromethyl)phenyl)pyridine-3,5-dicarboxylate |
Oxidative and Reductive Transformations of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatility in synthetic transformations.
Conversely, the reduction of the aldehyde to 2-[3-(trifluoromethyl)phenyl]propan-1-ol can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). evitachem.com Enzymatic reductions also offer a green and highly selective alternative. researchgate.net
The table below details common oxidative and reductive transformations.
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (B83412) (KMnO4) | 2-[3-(Trifluoromethyl)phenyl]propanoic acid |
| Reduction | Sodium Borohydride (NaBH4) | 2-[3-(Trifluoromethyl)phenyl]propan-1-ol |
Controlled Oxidation to Carboxylic Acids
The aldehyde functional group in this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenyl]propanoic acid. This transformation is a fundamental process in organic synthesis. While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the synthesis of the resulting carboxylic acid from precursors suggests this oxidative step is a viable and utilized reaction.
Standard oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids are applicable in this case. A well-established method for this type of transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. chemsrc.comchemguide.co.uk This powerful oxidizing agent can efficiently convert primary alcohols and aldehydes to carboxylic acids. ambeed.comnih.gov The general mechanism involves the formation of a chromate (B82759) ester intermediate from the aldehyde hydrate, which is then oxidized to the carboxylic acid. chemsrc.com
Another common method involves the use of potassium permanganate (KMnO4) under basic or acidic conditions. The reaction progress is often visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
The general transformation can be represented as follows:
Selective Reduction to Primary Alcohols
The carbonyl group of this compound can be selectively reduced to a primary alcohol, 2-[3-(trifluoromethyl)phenyl]propan-1-ol, using various reducing agents. This is a common and high-yielding transformation in organic chemistry.
Sodium borohydride (NaBH4) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and amides. nih.govmasterorganicchemistry.com The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. chemguide.co.uklibretexts.org
The general reaction is as follows:
A study on the reduction of aryl trifluoromethyl ketones by sodium borohydride provides insight into the reactivity of carbonyls bearing a trifluoromethylphenyl group, suggesting that such reductions are well-understood and predictable. Although specific experimental data for the reduction of this compound is not detailed in the available literature, the synthesis of the corresponding alcohol is known, indicating the successful application of such reduction methods. chemsrc.com
| Reagent | Typical Solvent | General Applicability |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | High selectivity for aldehydes and ketones. nih.govmasterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | More powerful, less selective, reduces a wider range of functional groups. |
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring exerts a profound influence on the chemical reactivity of the propanal moiety through a combination of electronic and steric effects.
Electronic Effects on Electrophilicity and Nucleophilicity
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly impacts the electronic distribution within the molecule.
The primary electronic effect of the -CF3 group is a strong negative inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, by extension, from the propanal side chain. This withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electron-deficient and therefore more electrophilic. An increase in the electrophilicity of the carbonyl carbon enhances its susceptibility to nucleophilic attack, which is the key step in reactions such as reduction by hydride reagents.
The Hammett equation can be used to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The trifluoromethyl group has a large positive sigma (σ) value, indicative of its strong electron-withdrawing nature. For instance, a study on the reduction of aryl trifluoromethyl ketones with sodium borohydride found a large positive rho (ρ) value of +3.12, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. This suggests that this compound would be more reactive towards nucleophilic addition than its non-fluorinated analog, phenylpropanal.
Steric Hindrance and Conformational Preferences
While the electronic effects of the trifluoromethyl group are dominant, its steric presence also plays a role in influencing reaction pathways and selectivity. The trifluoromethyl group is bulkier than a hydrogen atom, and this steric hindrance can affect the approach of reagents to the reactive sites of the molecule.
Advanced Spectroscopic and Chromatographic Characterization of 2 3 Trifluoromethyl Phenyl Propanal
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. nih.gov For 2-[3-(Trifluoromethyl)phenyl]propanal (C₁₀H₉F₃O), the exact mass can be calculated and compared with the experimentally measured value, typically with an error of less than 5 ppm, providing a high degree of confidence in the assigned molecular formula. nih.gov
In addition to precise mass determination, HRMS provides valuable information about the compound's structure through fragmentation analysis. Under electron ionization (EI), the molecule fragments in a predictable manner. Key fragmentation patterns for this compound would include the loss of the formyl group (-CHO), the cleavage of the bond between the chiral carbon and the phenyl ring, and the characteristic isotopic pattern of the trifluoromethyl group. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]+ | C₁₀H₉F₃O | 202.0599 |
| [M-CHO]+ | C₉H₈F₃ | 173.0572 |
| [M-C₂H₄CHO]+ | C₇H₄F₃ | 145.0260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be constructed. rsc.orgrsc.org
¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Environment Analysis
¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aldehydic proton would appear as a distinct singlet or doublet at a downfield chemical shift (typically δ 9-10 ppm). The protons on the phenyl ring would exhibit a complex splitting pattern in the aromatic region (δ 7-8 ppm) characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton on the chiral center would likely appear as a multiplet, coupled to the adjacent methyl protons and potentially the aldehydic proton. The methyl group protons would show up as a doublet further upfield.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde would be found at a characteristic downfield position (around δ 200 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms. The chiral methine carbon and the methyl carbon would have distinct signals in the aliphatic region.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. colorado.edu For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides confirmation of the trifluoromethyl group's presence and electronic environment.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aldehyde) | 9.5 - 9.8 | s or d |
| ¹H (Aromatic) | 7.2 - 7.8 | m |
| ¹H (Methine) | 3.5 - 4.0 | q or m |
| ¹H (Methyl) | 1.3 - 1.6 | d |
| ¹³C (Carbonyl) | 198 - 203 | s |
| ¹³C (Aromatic) | 120 - 140 | m |
| ¹³C (C-CF₃) | 128 - 132 | q |
| ¹³C (Methine) | 45 - 55 | s |
| ¹³C (Methyl) | 15 - 25 | s |
| ¹⁹F | -60 to -65 | s |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the signals observed in the 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their proximity. It would also help to unravel the coupling network within the aromatic ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net An HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom. For instance, the methine proton signal would show a correlation to the methine carbon signal.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. gcms.czsigmaaldrich.com
Development of Chiral Stationary Phases for Resolution
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). bujnochem.comeijppr.com These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. eijppr.com
Commonly used CSPs for the resolution of chiral aldehydes and related compounds include those based on:
Polysaccharides: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely successful for a broad range of chiral compounds. eijppr.comnih.gov
Cyclodextrins: These cyclic oligosaccharides can include enantiomers within their chiral cavities, leading to separation based on the goodness of fit. nih.gov
Pirkle-type phases: These are based on small chiral molecules that are covalently bonded to a silica (B1680970) support. eijppr.com
The development of a suitable method involves screening different CSPs and mobile phases to achieve optimal resolution between the enantiomers.
Method Validation for Quantitative Enantiomeric Analysis
Once a separation method is developed, it must be validated to ensure its accuracy, precision, and reliability for determining the enantiomeric excess. researchgate.net Method validation typically involves assessing the following parameters:
Specificity: The ability of the method to exclusively measure the enantiomers in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the concentration of each enantiomer over a given range.
Accuracy: The closeness of the measured ee value to the true value, often determined by analyzing samples with known enantiomeric compositions.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.
A validated chiral chromatographic method provides a reliable means to determine the enantiomeric purity of this compound, which is crucial for its application in stereospecific synthesis and other fields.
Advanced Chromatographic Techniques for Trace Analysis and Purity Profiling (e.g., GC-MS for impurity detection)
The rigorous quality control of pharmaceutical intermediates and fine chemicals necessitates the use of highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the purity profiling of this compound. This technique is particularly adept at detecting and identifying trace-level impurities that may arise from the synthetic route or degradation, ensuring the final product's quality and consistency.
Methodology for GC-MS Analysis
A typical GC-MS method for the analysis of this compound would involve the optimization of several key parameters to achieve effective separation and sensitive detection of the target compound and its potential impurities.
Chromatographic Conditions:
The separation is generally performed on a capillary column with a stationary phase chosen based on the polarity of the analytes. A mid-polarity column, such as one coated with a phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane, is often suitable for separating aromatic compounds with varying substituents. researchgate.net The oven temperature program is crucial for resolving closely eluting isomers and other related substances.
A representative temperature program could be as follows:
Initial Temperature: 70 °C, hold for 2 minutes
Ramp: 10 °C/minute to 250 °C
Final Hold: 5 minutes at 250 °C
Helium is typically used as the carrier gas due to its inertness and efficiency, with a constant flow rate of approximately 1.0-1.5 mL/min. The sample is introduced via a split/splitless injector, with splitless mode being preferred for trace analysis to maximize the amount of analyte reaching the column.
Mass Spectrometry Conditions:
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis, typically operating at a standard energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns that are characteristic of a molecule's structure, creating a "fingerprint" for identification. The mass spectrometer can be operated in two modes:
Full Scan Mode: The instrument scans a wide range of mass-to-charge ratios (e.g., m/z 40-450) to detect all ionizable compounds present in the sample. This is useful for identifying unknown impurities.
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to detect only specific ions characteristic of the target analytes. This mode offers significantly higher sensitivity and is ideal for quantifying known trace impurities. researchgate.net
Identification of Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A plausible synthetic route could involve the oxidation of the corresponding alcohol, 2-[3-(trifluoromethyl)phenyl]propan-1-ol, or a reaction involving 3-(trifluoromethyl)bromobenzene. Potential impurities could therefore include:
Positional Isomers: 2-[2-(Trifluoromethyl)phenyl]propanal and 2-[4-(Trifluoromethyl)phenyl]propanal are common process-related impurities that can be difficult to separate due to their similar physical properties.
Starting Materials: Unreacted starting materials such as 3-(trifluoromethyl)bromobenzene or 2-[3-(trifluoromethyl)phenyl]propan-1-ol.
Over-oxidation Product: The corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenyl]propanoic acid, could be present if the propanal is subjected to oxidizing conditions.
Related Aldehydes: Simpler aldehydes or by-products from side reactions.
The differentiation of positional isomers is a significant challenge in chromatographic analysis. While their mass spectra might be very similar, slight differences in their chromatographic retention times can be exploited for their separation and quantification. nih.gov In some cases, derivatization of the aldehyde to a more stable and chromatographically distinct compound might be employed to enhance separation. nih.gov
Data Analysis and Fragmentation Patterns
The mass spectrum of this compound under electron ionization would be expected to show a molecular ion peak (M⁺) at m/z 202. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key expected fragments for the parent compound and its potential impurities are outlined below. The fragmentation of 2-phenylpropanal (B145474), a structurally similar compound, shows characteristic losses that can be extrapolated to its trifluoromethyl-substituted analogue. nih.gov
Table 1: Predicted GC-MS Data for this compound and Potential Impurities
| Compound Name | Predicted Retention Time (Relative) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | 1.00 | 202 | 173 ([M-CHO]⁺), 159 ([M-C₂H₅]⁺), 145 ([M-C₂H₄O]⁺), 125, 109 |
| 2-[2-(Trifluoromethyl)phenyl]propanal | < 1.00 | 202 | 173, 159, 145, 125, 109 |
| 2-[4-(Trifluoromethyl)phenyl]propanal | > 1.00 | 202 | 173, 159, 145, 125, 109 |
| 2-[3-(Trifluoromethyl)phenyl]propan-1-ol | ~0.95 | 204 | 186 ([M-H₂O]⁺), 159, 145, 125 |
| 2-[3-(Trifluoromethyl)phenyl]propanoic acid | > 1.05 | 218 | 173 ([M-COOH]⁺), 145, 125 |
The base peak for these aromatic aldehydes is often the result of the loss of the aldehyde group (-CHO), leading to a stable benzylic cation. For this compound, this would correspond to an ion at m/z 173. The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing group, and its fragmentation is less common, but ions corresponding to the loss of fluorine or the entire CF₃ group might be observed in lower abundance.
Purity Profiling and Quantification
For quantitative analysis of impurities, a calibration curve is constructed for each identified impurity using certified reference standards. The concentration of each impurity in a sample of this compound can then be determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for each impurity are also established to define the sensitivity of the method. For trace analysis, achieving LOQ values in the parts-per-million (ppm) range is often necessary. ijpsnonline.com
By employing a validated GC-MS method, a comprehensive purity profile of this compound can be established. This ensures that the material meets the stringent quality requirements for its intended application, providing detailed information on the identity and quantity of any trace impurities.
Theoretical and Computational Chemistry Investigations of 2 3 Trifluoromethyl Phenyl Propanal
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 2-[3-(Trifluoromethyl)phenyl]propanal. These computational methods provide a molecular-level understanding of its behavior.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be predominantly localized on the phenyl ring and the aldehyde functional group, which are the more electron-rich parts of the molecule. In contrast, the LUMO is likely centered around the trifluoromethyl group and the carbonyl carbon, regions that are electron-deficient. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-phenylpropanal (B145474). acs.org
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Note: These values are hypothetical and represent typical energies for similar aromatic aldehydes, derived from computational models.
Electrostatic Potential Surfaces and Fukui Functions for Reactivity Site Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the aldehyde and the trifluoromethyl group, highlighting them as potential sites for nucleophilic interaction. researchgate.net
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions are derived from changes in electron density and can predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the Fukui functions would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atom for electrophilic attack. The aromatic ring would also show varying reactivity depending on the position. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis and molecular dynamics simulations offer a dynamic perspective on its structure.
Energy Minimization and Conformational Sampling
Energy minimization calculations are performed to identify the most stable conformations of the molecule. For this compound, several rotatable bonds contribute to its conformational flexibility, particularly the bond connecting the phenyl ring to the propanal moiety and the bonds within the propanal side chain. Computational methods can systematically explore these rotational possibilities to find the global energy minimum and other low-energy conformers. mdpi.comnih.gov
Influence of Trifluoromethyl Group on Molecular Conformation
The trifluoromethyl group exerts a significant steric and electronic influence on the molecule's conformation. nih.gov Its bulky nature can restrict the rotation around the bond connecting the phenyl ring to the propanal group, favoring conformations that minimize steric hindrance. Electronically, the trifluoromethyl group is strongly electron-withdrawing, which can affect the geometry and bond lengths of the phenyl ring. nih.gov Studies on related trifluoromethyl-substituted phenyl compounds have shown that such groups can influence the planarity and bond angles of the aromatic system. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.
Density Functional Theory (DFT) is a powerful method for predicting NMR chemical shifts. youtube.com For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aldehydic proton, the methine proton, the methyl group, and the aromatic protons. The ¹³C NMR spectrum would similarly provide distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propanal side chain. The presence of the trifluoromethyl group is expected to cause notable downfield shifts for the carbons and protons on the phenyl ring due to its electron-withdrawing nature. nih.govnih.gov The ¹⁹F NMR would show a singlet for the CF₃ group. nih.gov
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic H | 9.7 | - |
| Methine H | 3.8 | 52.0 |
| Methyl H | 1.5 | 15.0 |
| Aromatic H | 7.4 - 7.8 | 124.0 - 140.0 |
| Carbonyl C | - | 201.0 |
| C-CF₃ | - | 131.0 (q) |
Note: These are estimated chemical shifts based on analogous structures and DFT calculations. The 'q' denotes a quartet due to C-F coupling.
Vibrational frequencies can also be computed using methods like DFT. solidstatetechnology.us The calculated infrared (IR) spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde is expected around 1705-1725 cm⁻¹. solidstatetechnology.usias.ac.in The C-F stretching vibrations of the trifluoromethyl group would appear as strong bands in the region of 1100-1350 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations would also be present. ias.ac.in
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch (Aldehyde) | 1715 |
| Aromatic C=C Stretch | 1600, 1450 |
| C-F Stretch (Trifluoromethyl) | 1320, 1160, 1120 |
Note: These frequencies are based on typical values for the respective functional groups as determined by computational models.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-phenylpropanal |
| Benzaldehyde |
| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide |
| N-Methyl-N-phenyl-4-(trifluoromethyl)benzamide |
Reaction Mechanism Studies and Transition State Analysis for Key Transformations
The study of reaction mechanisms and the analysis of transition states for key transformations involving this compound are crucial for understanding its reactivity and for optimizing synthetic routes. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous compounds and relevant reaction classes. This section will explore the likely mechanistic pathways and transition state characteristics for important reactions involving this compound, based on established chemical principles and computational studies of similar substrates.
Key transformations for aldehydes like this compound include oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of a trifluoromethyl group, a potent electron-withdrawing substituent, on the phenyl ring is expected to significantly influence the electronic properties of the molecule, thereby affecting reaction rates and mechanisms.
One area of interest is the α-C(sp3)–H functionalization of aliphatic aldehydes. Theoretical studies on similar molecules, such as 2-phenylpropanal, have provided insights into the reactivity of the C-H bond adjacent to the carbonyl group. Density Functional Theory (DFT) calculations on related systems have indicated that the reactivity of such aldehydes can be influenced by factors like steric hindrance and the relative energy barriers for different types of hydrogen abstraction. acs.org For instance, in some electrochemical reactions, 2-phenylpropanal was found to be unreactive, a phenomenon attributed to the steric hindrance caused by the bulky benzene (B151609) ring which can shield the reactive sites. acs.org While the trifluoromethyl group in this compound would further modulate the electronic environment, steric hindrance from the phenyl group remains a significant factor in its transformations.
Another important class of reactions for this aldehyde is its conversion to other functional groups. For example, the synthesis of the related compound, 3-(3-trifluoromethylphenyl)propanal, involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation and hydrolysis. nih.gov A key final step in the synthesis of many active pharmaceutical ingredients derived from such aldehydes is reductive amination. nih.gov
The table below outlines hypothetical transition state energies for a generic reductive amination of an aldehyde, illustrating the type of data that would be sought in a computational study.
Table 1: Hypothetical Calculated Energies for Key Steps in the Reductive Amination of an Aldehyde
| Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |
| Imine Formation | Aldehyde + Primary Amine | [Aldehyde...Amine]‡ | Imine + Water | 15.2 |
| Hydride Attack on Imine | Imine + Hydride Source (e.g., NaBH4) | [Imine...H]‡ | Amine Anion + Borate Ester | 10.5 |
| Protonation | Amine Anion + Proton Source | - | Final Amine Product | Low Barrier |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Furthermore, computational studies on the reactivity of phenylpropanal derivatives in other contexts, such as electrochemical heteroarylation, have highlighted the competition between sp2 and sp3 C-H functionalization. DFT calculations have suggested that for some phenylpropanal isomers, the energy barrier for abstracting a hydrogen from the aromatic ring (sp2) can be lower than from the aliphatic chain (sp3), dictating the reaction's course. acs.org In the case of this compound, the electron-withdrawing nature of the CF3 group would likely disfavor electrophilic attack on the aromatic ring, potentially making the α-C-H bond more susceptible to certain types of functionalization, provided steric factors are not prohibitive.
The table below summarizes the potential influence of the trifluoromethyl group on the transition states of key reactions, based on general chemical principles.
Table 2: Predicted Influence of the 3-(Trifluoromethyl)phenyl Group on Transition State Properties
| Reaction Type | Predicted Effect on Transition State (TS) | Rationale |
| Nucleophilic attack at carbonyl | Stabilization of the developing negative charge on the oxygen atom in the TS. | The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon. |
| Enolate/Enol Formation | Destabilization of the enolate intermediate due to the electron-withdrawing effect, potentially raising the TS energy for its formation. | The trifluoromethyl group withdraws electron density, making the α-proton less acidic and the corresponding enolate less stable. |
| Electrophilic Aromatic Sub. | High-energy transition state, deactivating the ring towards electrophilic attack. | The trifluoromethyl group is a strong deactivating group, making the aromatic ring electron-poor. |
| Reductive Amination | The electron-withdrawing group on the phenyl ring may slightly stabilize the iminium ion intermediate, potentially lowering the TS for reduction. | The stability of the key intermediate can influence the overall reaction barrier. |
Applications of 2 3 Trifluoromethyl Phenyl Propanal As a Synthetic Building Block
Precursor in the Synthesis of Complex Fluorinated Molecules
The unique electronic properties imparted by the trifluoromethyl group make 2-[3-(trifluoromethyl)phenyl]propanal a key starting material for synthesizing complex molecules, particularly those of interest in medicinal chemistry and agrochemicals. The CF3 group can enhance properties such as metabolic stability and lipophilicity, which are often desirable in bioactive compounds.
Diversification of Aldehyde Functionality for Advanced Intermediates
The aldehyde functional group in this compound is the primary site of reactivity, allowing for a wide array of chemical transformations to generate advanced molecular intermediates. The enhanced electrophilicity of the carbonyl carbon, due to the inductive effect of the meta-CF3 group, facilitates nucleophilic additions. Based on established chemical principles for similar aldehydes, several diversification pathways are possible.
Key Transformations of the Aldehyde Group:
Oxidation: The propanal moiety can be readily oxidized to the corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenyl]propanoic acid, using standard oxidizing agents. This acid can then serve as a precursor for amides, esters, and other acid derivatives.
Reduction: Reduction of the aldehyde yields the primary alcohol, 2-[3-(trifluoromethyl)phenyl]propan-1-ol. This alcohol can be used in etherification or esterification reactions to introduce new functional groups.
Reductive Amination: This is a powerful reaction for creating carbon-nitrogen bonds. The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ to yield a variety of substituted amines. These amines are crucial scaffolds in many pharmaceutical compounds.
Aldol (B89426) and Knoevenagel Condensations: The presence of alpha-hydrogens on the propanal chain allows for enolate formation and subsequent condensation reactions. For instance, an aldol reaction with another carbonyl compound can create a new carbon-carbon bond and introduce hydroxyl functionality, leading to more complex molecular skeletons. wiley-vch.deharvard.edu
Wittig and Related Olefination Reactions: The aldehyde can be converted into an alkene through reaction with phosphorus ylides (Wittig reaction) or other olefination reagents. This provides a route to extend the carbon chain and introduce double bonds, which can be further functionalized.
These potential transformations highlight the versatility of this compound in generating a diverse library of advanced intermediates for organic synthesis.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Typical Reagents | Product Functional Group | Potential Intermediate Class |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃, PCC | Carboxylic Acid | Fluorinated Propanoic Acids |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Fluorinated Propanols |
| Reductive Amination | R₂NH, NaBH₃CN | Amine | Fluorinated Propylamines |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy Carbonyl | Polyfunctional Fluorinated Scaffolds |
| Wittig Reaction | Ph₃P=CHR | Alkene | Fluorinated Styrenyl Derivatives |
Stereodefined Synthesis of Fluorinated Scaffolds
The creation of molecules with specific three-dimensional arrangements (stereoisomers) is critical in drug development, as different stereoisomers can have vastly different biological activities. The propanal moiety of this compound contains a prochiral center at the alpha-carbon, making it an ideal substrate for stereoselective reactions. wikipedia.org
While specific studies on this exact molecule are not widely documented, established methodologies for asymmetric synthesis can be applied. For example, enantioselective aldol reactions, utilizing chiral catalysts or auxiliaries, could be employed to control the stereochemistry of the newly formed stereocenters. wiley-vch.denih.gov The Zimmerman-Traxler model for aldol reactions predicts the stereochemical outcome based on the geometry of the enolate and the chair-like transition state. harvard.edu Similarly, asymmetric reduction of the aldehyde or catalytic asymmetric additions of nucleophiles (e.g., organometallic reagents) can produce chiral alcohols with high enantiomeric excess.
The development of photoredox organocatalysis has also opened new avenues for the enantioselective α-trifluoromethylation of aldehydes, a reaction that could potentially be adapted for substrates like this compound to introduce further fluorine-containing stereocenters. princeton.edu Such stereodefined fluorinated scaffolds are highly sought after in medicinal chemistry for their potential to create more potent and selective therapeutic agents.
Intermediates in the Development of Novel Organic Materials
The incorporation of fluorine into organic materials can lead to unique and desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical and electronic characteristics.
Polymer Precursors with Unique Fluorine-Induced Properties
Although direct polymerization of this compound is not a common route, it can serve as a crucial precursor for monomers used in the synthesis of high-performance fluorinated polymers. For instance, the aldehyde could be transformed into derivatives suitable for polycondensation or addition polymerization.
One potential pathway involves converting the aldehyde into a diol or a dicarboxylic acid, which could then be used as a monomer for producing fluorinated polyesters or polyamides. Another route could be its conversion into a styrenic or acrylic monomer via olefination reactions, which could then be polymerized to yield polymers with a pendant trifluoromethylphenyl group. The presence of the CF3 group in the polymer side chain would be expected to lower the polymer's surface energy, increase its glass transition temperature, and enhance its solubility in specific solvents. Such fluorinated polymers have applications in advanced coatings, membranes, and optical materials.
Building Blocks for Functionalized Surfaces
The modification of surfaces to control properties like wettability, adhesion, and biocompatibility is a significant area of materials science. researchgate.net Molecules containing trifluoromethyl groups are particularly effective at creating low-energy, hydrophobic surfaces.
This compound can be used as a building block for creating surface-modifying agents. The aldehyde group provides a reactive handle for grafting the molecule onto a surface. For instance, it can be attached to surfaces functionalized with amino groups through reductive amination, forming a stable covalent bond. nih.govmdpi.com This would result in a surface decorated with 3-(trifluoromethyl)phenyl groups, which would impart a highly hydrophobic character. Such modified surfaces could be useful for creating water-repellent coatings, anti-fouling materials, and specialized microfluidic devices.
Research on Structure-Reactivity Relationships in Fluorinated Aldehyde Scaffolds
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the reactivity of nearby functional groups is a subject of ongoing research. In this compound, the CF3 group is located at the meta-position on the phenyl ring.
From this position, the CF3 group exerts a strong electron-withdrawing inductive effect (-I effect) but has no resonance effect (+R or -R). This inductive withdrawal of electron density from the aromatic ring makes the carbonyl carbon of the aldehyde group more electrophilic compared to its non-fluorinated analog, propanal. This enhanced electrophilicity generally increases the rate of nucleophilic addition reactions at the carbonyl group.
Comparative studies on the reactivity of different isomers (ortho-, meta-, and para-substituted trifluoromethylphenyl aldehydes) could provide valuable insights into how the position of the CF3 group modulates electronic effects and steric hindrance, thereby influencing reaction rates and pathways. For example, a CF3 group at the para-position would exert both inductive and resonance-withdrawing effects, potentially making the aldehyde even more reactive, while an ortho-CF3 group might introduce steric hindrance that could slow down reactions with bulky nucleophiles. Understanding these relationships is crucial for designing rational synthetic routes and predicting the chemical behavior of complex fluorinated molecules. nih.gov
Investigating the Impact of the α-Methyl Group on Aldehyde Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilic nature of its carbonyl carbon. Nucleophilic addition is a characteristic reaction of aldehydes; however, the structure of the aldehyde can significantly modulate the rate and outcome of this reaction. pdx.edu The presence of a methyl group at the α-carbon (the carbon atom adjacent to the carbonyl group) in this compound introduces notable steric and electronic effects that differentiate its reactivity from that of its unsubstituted counterpart, 3-(3-(trifluoromethyl)phenyl)propanal.
Steric Effects: The primary impact of the α-methyl group is the introduction of steric hindrance around the carbonyl carbon. libretexts.org This bulkiness impedes the trajectory of incoming nucleophiles, making the approach to the electrophilic carbon more difficult compared to a less substituted aldehyde. byjus.commcat-review.org Consequently, the activation energy for the nucleophilic attack is generally higher, leading to a decreased reaction rate. This effect is crucial in synthetic chemistry, as it can allow for selective reactions in molecules with multiple electrophilic sites.
Electronic Effects: Alkyl groups, such as the α-methyl group, are weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge (electrophilicity). youtube.com A less electrophilic carbonyl carbon is less attractive to nucleophiles, which further contributes to the reduced reactivity of α-substituted aldehydes compared to non-alkylated or less-substituted aldehydes like formaldehyde (B43269) or acetaldehyde. pdx.edu An exception to typical aldehyde reactivity has been noted in compounds like 2-methylpropanal, which, despite having an α-hydrogen, can favor Cannizzaro-type reactions under certain conditions due to the electronic destabilization of the corresponding enolate by the methyl groups. quora.comquora.com
The combination of these steric and electronic factors means that this compound is generally less reactive towards nucleophiles than a corresponding aldehyde lacking the α-methyl substituent. This moderated reactivity can be advantageous in multi-step syntheses where precise control over reaction conditions is necessary.
| Property | Unsubstituted Aldehyde (e.g., Propanal) | α-Methyl Substituted Aldehyde (e.g., 2-Methylpropanal) | Rationale |
|---|---|---|---|
| Steric Hindrance at Carbonyl Carbon | Low | Moderate to High | The α-methyl group physically obstructs the path of the incoming nucleophile. libretexts.org |
| Electrophilicity of Carbonyl Carbon | High | Reduced | The methyl group has an electron-donating inductive effect (+I), which lessens the partial positive charge on the carbonyl carbon. youtube.com |
| General Reactivity in Nucleophilic Addition | High | Lower | A combination of increased steric bulk and reduced electrophilicity slows the reaction rate. pdx.edu |
| Acidity of α-Hydrogen | Relatively Acidic | Acidity can be influenced by substitution, affecting enolate stability and subsequent reactions like aldol condensation. quora.com | The stability of the resulting carbanion (enolate) is key; alkyl groups can destabilize it. quora.com |
Exploring the Role of the Trifluoromethylphenyl Moiety in Directed Synthesis
The trifluoromethylphenyl moiety is a critical component that directs the synthetic utility of this compound. The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in organic synthesis, and its placement on the phenyl ring profoundly influences the molecule's electronic properties and its interactions in a biological or material context. nih.gov
Electronic Influence: Positioned at the meta-position of the phenyl ring, the -CF3 group exerts a powerful electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for this building block, it influences the reactivity of the propanal side chain. While the effect is transmitted through several bonds, it can subtly increase the electrophilicity of the carbonyl carbon, partially counteracting the electron-donating nature of the α-methyl group. The primary role of the -CF3 group, however, is often not to modulate the aldehyde's reactivity directly but to serve as a key functional group in the final target molecule.
Directed Synthesis towards Bioactive Molecules: The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The -CF3 group can improve a drug candidate's:
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body, which can increase the drug's half-life.
Lipophilicity: The -CF3 group significantly increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its biological target. nih.gov
Binding Affinity: The unique electronic nature and size of the -CF3 group can lead to stronger and more specific interactions with biological targets like enzymes or receptors.
Therefore, this compound is an attractive starting material for the synthesis of pharmaceuticals and agrochemicals where these properties are desired. researchgate.netontosight.ai The aldehyde group serves as a versatile handle for further chemical transformations, such as reductive aminations, Wittig reactions, or aldol condensations, to construct the carbon skeleton of the final active ingredient. The presence of the trifluoromethylphenyl moiety from the outset ensures that this crucial functional group is incorporated into the final product. The chirality at the α-carbon also makes this compound a precursor for asymmetric synthesis, allowing for the creation of specific enantiomers, which is critical for modern drug development. rsc.orgeurekalert.org
| Property/Effect | Description | Impact on Directed Synthesis |
|---|---|---|
| Strong Electron-Withdrawing Nature | The -CF3 group strongly pulls electron density from the phenyl ring via the inductive effect. nih.gov | Modifies the electronic character of the molecule, influencing its reactivity and interactions with biological targets. |
| Increased Lipophilicity | Enhances solubility in nonpolar environments (fats, lipids, membranes). nih.gov | Directs synthesis towards compounds intended to have good membrane permeability and bioavailability (e.g., CNS drugs). |
| Enhanced Metabolic Stability | The high strength of the C-F bond makes the -CF3 group resistant to enzymatic breakdown. | Used as a building block for creating longer-lasting drugs and agrochemicals. |
| Bioisosteric Replacement | The -CF3 group can mimic other chemical groups (like a methyl or isopropyl group) in terms of size but has vastly different electronic properties. | Allows for fine-tuning of a molecule's properties to optimize its biological activity and safety profile. nih.gov |
Q & A
Basic: What are the primary synthetic routes for 2-[3-(Trifluoromethyl)phenyl]propanal in academic research?
The compound is typically synthesized via two main pathways:
- Reduction of cinnamic acid derivatives : Activation of 3-(trifluoromethyl)cinnamic acid with ethyl chloroformate or carbonyldiimidazole, followed by reduction using sodium borohydride or Vitride® to yield the aldehyde .
- Oxidation of 3-[3-(trifluoromethyl)phenyl]propanol (25) : Oxidation with NaOCl/TEMPO, DDQ, or MnO₂ achieves yields of 88–90% .
- Catalytic hydrogenation : Hydrogenation of 3-(trifluoromethyl)cinnamaldehyde (18) provides the saturated aldehyde in 77% yield .
Basic: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Key parameters include:
- Reagent selection : Using PDBBA in toluene at 0–25°C for 4 hours yields 96% product with 4% byproduct (VII), whereas DIBALH in THF at -75°C produces 60% product and 40% byproduct .
- Solvent effects : Polar aprotic solvents (e.g., THF) may increase undesired side reactions compared to non-polar solvents like toluene .
- Reaction time : Shorter reaction times (1 hour vs. 4 hours) with PDBBA improve selectivity (97% product vs. 96%) .
Advanced: How do different reducing agents influence the selectivity and yield of this compound?
- PDBBA : In toluene, achieves >90% product yield with <10% byproduct, attributed to controlled reactivity and solvent compatibility .
- SDBBA : Higher byproduct formation (10–15%) due to increased steric hindrance .
- DIBALH : Low selectivity (60% product) due to over-reduction or competing pathways in polar solvents like THF .
Advanced: What analytical techniques are recommended for characterizing structural integrity and purity?
- X-ray crystallography : Resolves inversion dimers and hydrogen-bonding patterns in crystalline forms .
- Chromatography (HPLC/GC) : Essential for quantifying impurities (e.g., VII) and assessing purity >95% .
- Spectroscopy (NMR, IR) : Confirms aldehyde functionality (δ ~9.8 ppm in ¹H NMR) and monitors reaction progress .
Advanced: How can contradictions in reported reaction yields be resolved when comparing synthesis protocols?
- Method validation : Replicate protocols under identical conditions (solvent, temperature, reagent purity) to isolate variables .
- Byproduct analysis : Use LC-MS to identify side products (e.g., VII) and adjust stoichiometry or catalysts accordingly .
- Mechanistic studies : Probe reaction pathways via kinetic isotope effects or intermediate trapping to explain yield disparities .
Basic: What purification strategies are effective post-synthesis?
- Distillation : Isolate the aldehyde via fractional distillation under reduced pressure to separate low-boiling byproducts .
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to resolve aldehyde from polar impurities .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>99%) for sensitive applications .
Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Heat management : Exothermic reductions (e.g., NaBH₄) require controlled cooling to prevent runaway reactions .
- Solvent recovery : Optimize toluene or THF recycling to reduce costs and environmental impact .
- Catalyst deactivation : Monitor metal catalysts (e.g., Pd/C) for poisoning by sulfur or halogen residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
